REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4](O)=[O:5].B.C1COCC1>C1COCC1>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[CH2:4][OH:5] |f:1.2|
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Name
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|
Quantity
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125 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C(=CC=C1F)Cl
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Name
|
|
Quantity
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592 mL
|
Type
|
reactant
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Smiles
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B.C1CCOC1
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
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The borane was quenched with methanol (200 mL)
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Type
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CONCENTRATION
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Details
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the resulting solution was concentrated to dryness
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Type
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CUSTOM
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Details
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to remove most of the trimethylborate
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Type
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ADDITION
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Details
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To the residue was added aq. sodium carbonate (50 g in 500 mL)
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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FILTRATION
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Details
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a white fine precipitate was filtered off
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Name
|
|
Type
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product
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Smiles
|
ClC1=C(C(=CC=C1F)Cl)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |